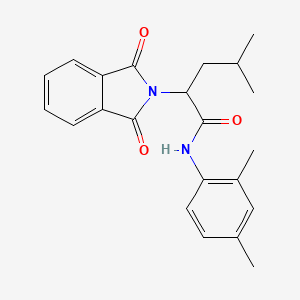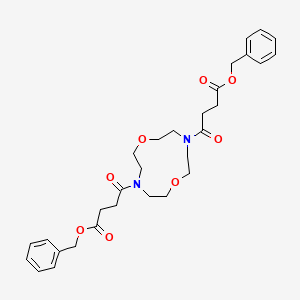![molecular formula C16H9Cl3N2O2S B11703468 (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, chlorinated phenyl groups, and a hydroxybenzylidene moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the final thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In synthetic chemistry, (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and the modulation of inflammatory responses.
特性
分子式 |
C16H9Cl3N2O2S |
|---|---|
分子量 |
399.7 g/mol |
IUPAC名 |
(5Z)-2-(2-chlorophenyl)imino-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl3N2O2S/c17-9-5-8(14(22)11(19)7-9)6-13-15(23)21-16(24-13)20-12-4-2-1-3-10(12)18/h1-7,22H,(H,20,21,23)/b13-6- |
InChIキー |
CGKPKBAUPWTMTI-MLPAPPSSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/S2)Cl |
正規SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)
![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11703419.png)
![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11703432.png)
![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B11703442.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

